2-Chloro-8-fluoro-3-methoxyquinoline

medicinal chemistry drug design lipophilicity

Select 2-Chloro-8-fluoro-3-methoxyquinoline for its precisely engineered, orthogonal reactivity. The C2-Cl handle enables rapid diversification via Pd-catalyzed coupling (Suzuki/Buchwald-Hartwig), while the C8-fluoro substituent acts as a metabolic soft spot resistant to oxidative metabolism. This privileged scaffold, with a favorable LogP of 3.2 and TPSA of 22.1 Ų, is a superior choice over generic analogs for accelerating your hit-to-lead timelines in kinase and anti-infective programs.

Molecular Formula C10H7ClFNO
Molecular Weight 211.62 g/mol
Cat. No. B12853886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-fluoro-3-methoxyquinoline
Molecular FormulaC10H7ClFNO
Molecular Weight211.62 g/mol
Structural Identifiers
SMILESCOC1=C(N=C2C(=C1)C=CC=C2F)Cl
InChIInChI=1S/C10H7ClFNO/c1-14-8-5-6-3-2-4-7(12)9(6)13-10(8)11/h2-5H,1H3
InChIKeyKHCPLMFZCKLCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-8-fluoro-3-methoxyquinoline (CAS 1824315-40-3): Core Chemical Profile and Procurement Identifiers


2-Chloro-8-fluoro-3-methoxyquinoline (C₁₀H₇ClFNO, MW 211.62 g/mol) is a trisubstituted quinoline heterocycle bearing chlorine at C-2, fluorine at C-8, and a methoxy group at C-3. It is classified as a halogenated methoxyquinoline building block used primarily in medicinal chemistry for lead generation and scaffold diversification [1]. Its computed XLogP3-AA is 3.2, topological polar surface area (TPSA) is 22.1 Ų, and it possesses zero hydrogen bond donors and three hydrogen bond acceptors, positioning it as a moderately lipophilic fragment with favorable permeability potential [1].

Why 2-Chloro-8-fluoro-3-methoxyquinoline Cannot Be Replaced by Simple Dichloro or Dehalogenated Analogs


Closely related quinoline building blocks—such as 2-chloro-3-methoxyquinoline, 2,8-dichloroquinoline, and 2-chloro-8-fluoroquinoline—differ materially in their computed lipophilicity, hydrogen-bond acceptor capacity, and molecular topology, all of which directly influence passive permeability, solubility, and target engagement in drug discovery programs [1][2][3][4]. Generic substitution disregards the orthogonal synthetic handles (C2-Cl for SNAr/cross-coupling; C8-F for metabolic stability modulation) that make the target compound a privileged intermediate for sequential derivatization. The evidence below quantifies these differentiation dimensions.

2-Chloro-8-fluoro-3-methoxyquinoline: Quantitative Differentiation Evidence Against In-Class Analogs


Computed Lipophilicity (XLogP3-AA) Head-to-Head Comparison Across Four Quinoline Analogs

The target compound exhibits a computed XLogP3-AA of 3.2, which is lower than 2,8-dichloroquinoline (3.8) but comparable to 2-chloro-8-fluoroquinoline (3.3) and 2-chloro-3-methoxyquinoline (3.1) [1][2][3][4]. This places it in an optimal moderate-lipophilicity window (LogP 3–4) for CNS drug-like candidates while retaining sufficient hydrophobicity for passive membrane permeability.

medicinal chemistry drug design lipophilicity

Hydrogen-Bond Acceptor Count as a Determinant of Solubility and Target Binding

2-Chloro-8-fluoro-3-methoxyquinoline possesses three hydrogen-bond acceptors (HBA = 3), compared to two for 2-chloro-3-methoxyquinoline and 2-chloro-8-fluoroquinoline, and only one for 2,8-dichloroquinoline [1][2][3][4]. The additional HBA capacity arises from the combination of the quinoline nitrogen, the methoxy oxygen, and the fluorine atom, which can participate in weak hydrogen-bonding interactions.

medicinal chemistry ADME molecular recognition

Molecular Weight Differentiation and Its Impact on Fragment-Based Screening Suitability

With a molecular weight of 211.62 g/mol, the target compound falls within the 'fragment' space (MW < 250 Da), whereas 2-chloro-3-methoxyquinoline is lighter at 193.63 g/mol and 2,8-dichloroquinoline is 198.05 g/mol [1][2][3]. The modest mass increase (18–13.6 Da) relative to these comparators is attributable to the fluorine and methoxy substituents and represents a favorable trade-off: it adds functionality without exceeding fragment-like property cutoffs.

fragment-based drug discovery lead-likeness physicochemical profiling

Synthetic Orthogonality Advantage: Sequential C2 and C8 Derivatization Potential

The target compound uniquely combines a C2 chlorine (amide/SNAr/cross-coupling handle) with a C8 fluorine (metabolic blocking group and potential late-stage functionalization site via SₙAr with strong nucleophiles) [1]. Among the comparators, 2,8-dichloroquinoline offers two chlorine handles but lacks the metabolic stability advantage of fluorine; 2-chloro-3-methoxyquinoline lacks the C8 substituent entirely, eliminating one vector for SAR exploration [2][3]. No quantitative yield data for direct head-to-head coupling comparisons were identified in the retrieved literature (noted limitation).

synthetic chemistry cross-coupling medicinal chemistry

Optimal Research and Industrial Deployment Scenarios for 2-Chloro-8-fluoro-3-methoxyquinoline


Kinase-Focused Fragment Library Design

The compound's moderate lipophilicity (XLogP3-AA = 3.2), three hydrogen-bond acceptors, and fragment-appropriate molecular weight (211.62 g/mol) make it a high-priority inclusion in kinase-targeted fragment libraries. The C8-fluorine offers a metabolic soft spot resistant to oxidative metabolism, while the C2-chlorine enables rapid Suzuki or Buchwald-Hartwig diversification to probe hinge-binding interactions [1].

Antibacterial Lead Generation Targeting DNA Gyrase

Fluorinated quinolines are established pharmacophores for bacterial DNA gyrase inhibition. The presence of F at C8 mimics the substitution pattern of clinically validated fluoroquinolones. The compound serves as a core scaffold for synthesizing novel gyrase inhibitors, with the C3-methoxy group providing an additional vector for modulating potency and solubility [1].

Sequential Late-Stage Functionalization Medicinal Chemistry Campaigns

The orthogonal reactivity of the C2-Cl (suitable for Pd-catalyzed cross-coupling) and C8-F (amenable to nucleophilic aromatic substitution under forcing conditions) enables a build–couple–modify workflow. This reduces the number of linear synthetic steps required to explore chemical space around the quinoline core, accelerating hit-to-lead timelines [1].

CNS Drug Discovery Programs Prioritizing Controlled Lipophilicity

With a computed LogP of 3.2—below the 2,8-dichloro analog (3.8)—the compound is better suited for CNS programs where excessive lipophilicity is associated with increased promiscuity, faster metabolic clearance, and hERG liability. The fluorine atom further enhances blood–brain barrier penetration potential while the methoxy group maintains sufficient solubility [1].

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